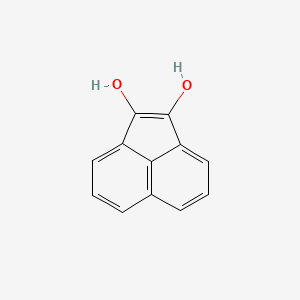
1,2-Acenaphthylenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Acenaphthylenediol is an organic compound with the molecular formula C12H10O2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Acenaphthylenediol can be synthesized through the oxidation of acenaphthylene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions: 1,2-Acenaphthylenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 1-hydroxy-2-ketoacenaphthene.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 1-Hydroxy-2-ketoacenaphthene.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthene compounds.
科学研究应用
1,2-Acenaphthylenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Acenaphthylenediol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its oxidation. This interaction leads to the formation of reactive intermediates that can participate in further chemical reactions .
相似化合物的比较
1,2-Dihydroxyacenaphthene: A closely related compound with similar chemical properties.
1-Hydroxy-2-ketoacenaphthene: An oxidation product of 1,2-Acenaphthylenediol.
Acenaphthenequinone: Another oxidation product with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
92280-03-0 |
|---|---|
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
acenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,13-14H |
InChI 键 |
NSBCFWWGIUOFIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
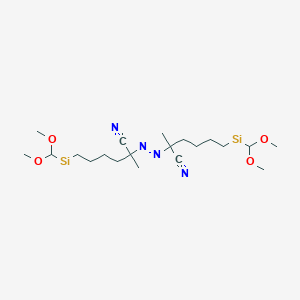

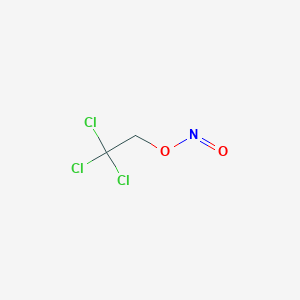
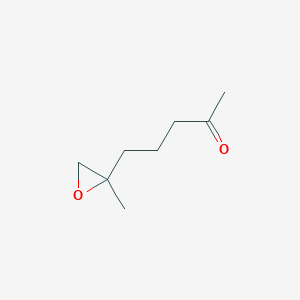
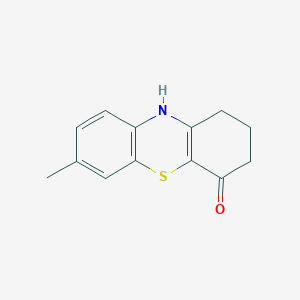
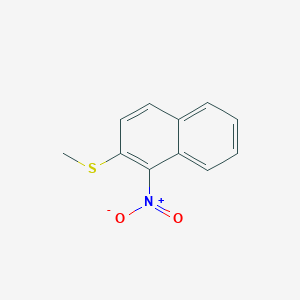
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
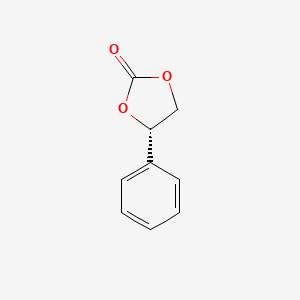
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
